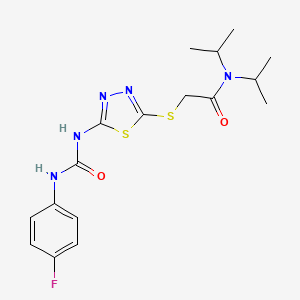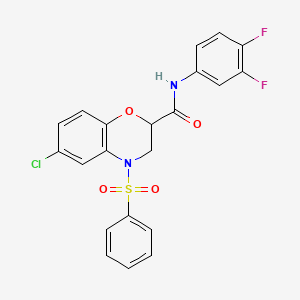![molecular formula C21H27N5O2 B11241955 2-[4-(2-Methoxybenzoyl)piperazin-1-YL]-4-methyl-6-(pyrrolidin-1-YL)pyrimidine](/img/structure/B11241955.png)
2-[4-(2-Methoxybenzoyl)piperazin-1-YL]-4-methyl-6-(pyrrolidin-1-YL)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-Methoxybenzoyl)piperazin-1-YL]-4-methyl-6-(pyrrolidin-1-YL)pyrimidine: MPMP , is a chemical compound with potential therapeutic applications. Let’s explore its properties and uses.
Métodos De Preparación
Synthetic Routes:: MPMP can be synthesized through various routes. One common method involves the reaction of 2-methyl-4,6-dichloropyrimidine with 2-methoxybenzoyl chloride, followed by cyclization with piperazine. The synthetic steps include:
Chlorination: 2-methyl-4,6-dichloropyrimidine reacts with thionyl chloride or phosphorus oxychloride to form the corresponding chlorinated intermediate.
Acylation: The chlorinated intermediate reacts with 2-methoxybenzoyl chloride to introduce the benzoyl group.
Cyclization: Piperazine is added to the reaction mixture, leading to the formation of MPMP.
Industrial Production:: Industrial-scale production typically involves optimization of reaction conditions, purification, and scale-up. Solvent choice, temperature, and catalysts play crucial roles in achieving high yields.
Análisis De Reacciones Químicas
MPMP undergoes several reactions:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction with hydrogen and a suitable catalyst yields the corresponding piperazine derivative.
Substitution: MPMP can undergo nucleophilic substitution reactions at the piperazine nitrogen.
Major Products: The major products depend on the specific reaction conditions and substituents.
Aplicaciones Científicas De Investigación
MPMP’s applications span various fields:
Medicine: It may act as an alpha1-adrenergic receptor antagonist, potentially useful in treating conditions like hypertension and cardiac arrhythmias.
Chemistry: MPMP serves as a building block for designing novel compounds.
Biology: Its effects on cellular pathways warrant investigation.
Mecanismo De Acción
MPMP’s mechanism involves binding to alpha1-adrenergic receptors, modulating smooth muscle contraction and neurotransmission. Further studies are needed to elucidate its precise targets and pathways.
Comparación Con Compuestos Similares
MPMP shares structural features with arylpiperazine-based alpha1-adrenergic antagonists like trazodone, naftopidil, and urapidil . Its uniqueness lies in the combination of benzoyl and pyrimidine moieties.
Propiedades
Fórmula molecular |
C21H27N5O2 |
|---|---|
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
(2-methoxyphenyl)-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H27N5O2/c1-16-15-19(24-9-5-6-10-24)23-21(22-16)26-13-11-25(12-14-26)20(27)17-7-3-4-8-18(17)28-2/h3-4,7-8,15H,5-6,9-14H2,1-2H3 |
Clave InChI |
QYVWVFZEHLVNRM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3OC)N4CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11241886.png)
![1,1'-[6-(4-chlorophenyl)-3-cyclohexyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11241894.png)

![methyl 2-[({4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)amino]benzoate](/img/structure/B11241911.png)
![2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B11241915.png)
![3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(naphthalen-2-yl)propanamide](/img/structure/B11241919.png)
![3-ethyl-N-(thiophen-2-ylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B11241930.png)
![2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-mesitylacetamide](/img/structure/B11241940.png)
![6-ethyl-N-[3-(methylsulfanyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11241946.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(2,4-dimethoxyphenyl)piperidine-3-carboxamide](/img/structure/B11241962.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(3-methylphenyl)piperidine-3-carboxamide](/img/structure/B11241968.png)
![N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11241970.png)
![N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)furan-2-carboxamide](/img/structure/B11241977.png)
